molecular formula C18H26N2O5 B1205710 1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

1-[4-Carboxy-2-(3-pentylamino)phenyl]-5,5'-DI(hydroxymethyl)pyrrolidin-2-one

Cat. No. B1205710
M. Wt: 350.4 g/mol
InChI Key: BNIJJJRESBVRNB-UHFFFAOYSA-N
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Patent
US06509359B1

Procedure details

A suspension of the above ester (0.07 g, 0.19 mmol) in 1 N sodium hydroxide (1 mL) was stirred at ambient temperature for 12 h. Upon acidification of the reaction mixture with glacial acetic acid, a solid precipitated. This solid was collected by filtration and dried to give 0.05 g (75%) of the title compound as a white solid, mp 220-221° C.
Name
ester
Quantity
0.07 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
75%

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH2:13][C:12]2=[O:20])=[C:7]([NH:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH:6]=1)=[O:4]>[OH-].[Na+]>[C:3]([C:5]1[CH:10]=[CH:9][C:8]([N:11]2[C:15]([CH2:18][OH:19])([CH2:16][OH:17])[CH2:14][CH2:13][C:12]2=[O:20])=[C:7]([NH:21][CH:22]([CH2:25][CH3:26])[CH2:23][CH3:24])[CH:6]=1)([OH:4])=[O:2] |f:1.2|

Inputs

Step One
Name
ester
Quantity
0.07 g
Type
reactant
Smiles
COC(=O)C1=CC(=C(C=C1)N1C(CCC1(CO)CO)=O)NC(CC)CC
Name
Quantity
1 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Upon acidification of the reaction mixture with glacial acetic acid, a solid precipitated
FILTRATION
Type
FILTRATION
Details
This solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=O)(O)C1=CC(=C(C=C1)N1C(CCC1(CO)CO)=O)NC(CC)CC
Measurements
Type Value Analysis
AMOUNT: MASS 0.05 g
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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